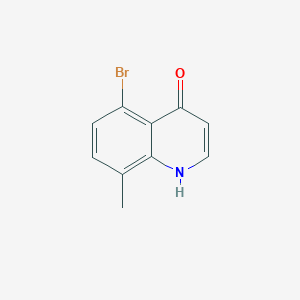![molecular formula C8H11ClN2O3S B1518634 Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride CAS No. 108989-46-4](/img/structure/B1518634.png)
Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride
Descripción general
Descripción
“Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride” is a chemical compound with the CAS number 108989-46-4 . It has a molecular formula of C8H11ClN2O3S and a molecular weight of 250.70254 .
Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this ring is a carbamimidoylsulfanyl group and a methyl ester group . For a detailed structural analysis, it’s recommended to use software capable of visualizing molecular structures.Aplicaciones Científicas De Investigación
Odor Detection and Mixture Summation
- Study on the detection of mixtures of homologous carboxylic acids and coffee aroma compounds by humans, exploring how carbon-chain length influences summation with other carboxylic acids and some unrelated compounds (Miyazawa et al., 2009).
Inhibition of Drug Binding
- Furancarboxylic acids, including variants like 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid, were found in uremic serum using gas chromatography-mass spectrometry and demonstrated to inhibit the binding of certain drugs to albumin (Niwa et al., 1988).
Metabolism and Nutritional Parameters
- A study investigating the potential association between the levels of 3-Carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF), a metabolite of furan fatty acid, and various biochemical, nutritional parameters, and health outcomes in haemodialysis patients (Luce et al., 2018).
Retention in Renal Failure Patients
- Studies showing retention of furan dicarboxylic acids in patients with chronic renal failure and their impact on drug binding to albumin, potential as markers of tubular dysfunction, and association with neurological abnormalities in renal failure patients (Costigan et al., 1996a), (Costigan et al., 1996b).
Association with Glucose Metabolism
- Research indicating that CMPF levels are not significantly associated with impaired glucose metabolism, instead, moderately elevated CMPF concentrations due to increased intake of fish did not show harmful effects on glucose metabolism (Lankinen et al., 2015).
Other Related Research
- Various studies discussing different aspects of furancarboxylic acids, their metabolites, or derivatives in different contexts like urinary infections, metabolic syndromes, and atherosclerosis diagnosis (Tynan et al., 1969), (Prior et al., 2006), (Jiang et al., 2019).
Propiedades
IUPAC Name |
methyl 5-(carbamimidoylsulfanylmethyl)furan-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S.ClH/c1-12-7(11)6-3-2-5(13-6)4-14-8(9)10;/h2-3H,4H2,1H3,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKXMLVNNWXYPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate](/img/structure/B1518552.png)
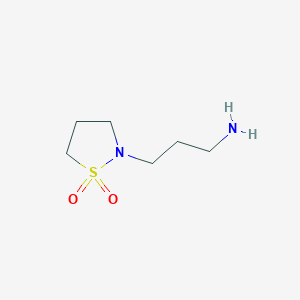
![1-(4-amino-1H-pyrazol-1-yl)-3-[methoxy(methyl)amino]propan-2-ol](/img/structure/B1518555.png)
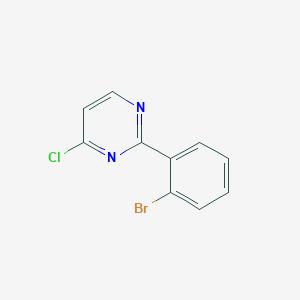
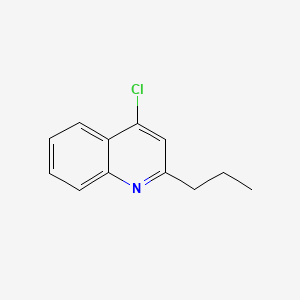
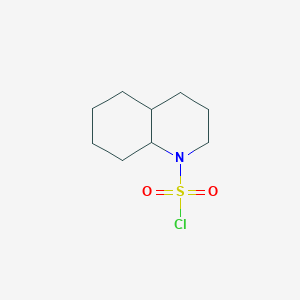
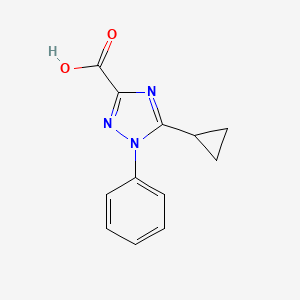

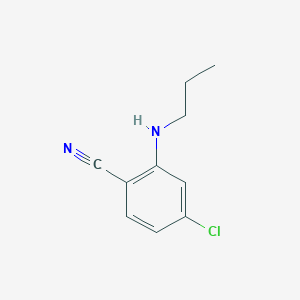
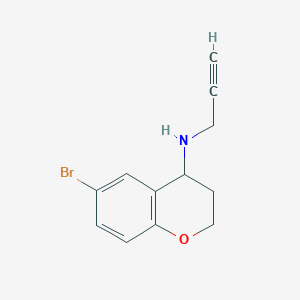
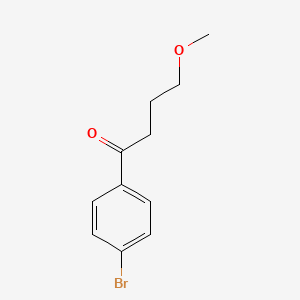
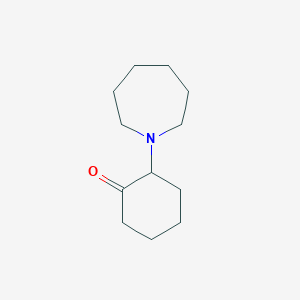
![1-(3,4-dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one](/img/structure/B1518570.png)
